molecular formula C11H13NO2 B1335153 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 54329-54-3

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1335153
CAS No.: 54329-54-3
M. Wt: 191.23 g/mol
InChI Key: SKFOSDNQLGCEHM-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 54329-54-3, molecular formula: C₁₁H₁₃NO₂, molecular weight: 191.23) is a conformationally constrained tetrahydroisoquinoline derivative. It is widely used in peptide-based drug design to mimic phenylalanine while restricting side-chain mobility, enhancing receptor binding specificity . The compound is synthesized via the Eschweiler-Clarke reaction, involving reductive amination of intermediates, as demonstrated in opioid receptor ligand studies . It is commercially available as a hydrochloride salt (CAS: 54329-54-3, HCl form) for research purposes, with storage recommendations at room temperature in anhydrous conditions .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOSDNQLGCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390145
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54329-54-3
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent . Recent advancements have also explored enyne metathesis and [2 + 2 + 2] cycloaddition reactions to generate derivatives of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Biological Relevance
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 54329-54-3 C₁₁H₁₃NO₂ 191.23 Methyl (C-2) Used in opioid receptor studies; enhances conformational rigidity in peptides
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) 67123-97-1 C₁₀H₁₁NO₂ 177.20 None (parent structure) Base structure for peptide analogs; improves binding selectivity
2-Acetyl-Tic N/A C₁₂H₁₃NO₃ 219.24 Acetyl (C-2) Modifies electronic properties; 95% purity available
(S)-Tic hydrochloride 77497-95-1 C₁₀H₁₂ClNO₂ 213.66 Hydrochloride salt Enhances solubility for pharmacological applications
7-Fluoro-Boc-D-Tic N/A C₁₄H₁₅FNO₄ 280.27 Fluoro (C-7), Boc protection Used in targeted synthesis of protease inhibitors
6,7-Dimethoxy-Tic 103733-66-0 C₁₂H₁₅NO₄ 237.10 Methoxy (C-6, C-7) Increases polarity and hydrogen bonding capacity

Key Research Findings

Bioactivity Modulation: Substitution of phenylalanine with Tic in peptides (e.g., in α-MSH analogs) significantly alters bioactivity, emphasizing the role of the tetrahydroisoquinoline scaffold in receptor interactions .

Synthetic Accessibility :

  • Tic derivatives are synthesized via coupling reactions (e.g., Boc-D-Tic with amines) or reductive amination . Substituted analogs (e.g., 6,7-dimethoxy-Tic) require multistep routes involving electrophilic aromatic substitution .

Antiviral Applications: Tetrahydroisoquinoline-3-carboxylic acid derivatives with 3,4-dihydroxybenzyl groups inhibit influenza virus replication by targeting viral PA endonuclease .

Solubility and Stability :

  • Hydrochloride salts of Tic derivatives (e.g., 2-methyl-Tic·HCl) improve aqueous solubility, critical for in vivo studies .
  • Boc-protected analogs (e.g., 7-fluoro-Boc-D-Tic) enhance stability during solid-phase peptide synthesis .

Challenges and Opportunities

  • Resistance Issues: Viral mutations reduce efficacy of tetrahydroisoquinoline-based antivirals, necessitating continuous analog screening .
  • Stereochemical Complexity : Synthesis of chiral analogs (e.g., (3S)-6,7-dimethoxy-Tic) requires precise control to maintain enantiomeric purity .

Biological Activity

Overview

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQCA) is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by a bicyclic structure containing a nitrogen atom and a carboxylic acid functional group at the 3-position. The molecular formula of THIQCA is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 189.23 g/mol.

Target Interactions

THIQCA has been studied for its interactions with various biological targets, notably:

  • Aminopeptidase N/CD13 : This enzyme plays a crucial role in immune response and tumor progression. Inhibition of CD13 by THIQCA could potentially lead to therapeutic applications in cancer treatment .
  • Histone Deacetylases (HDACs) : Derivatives of THIQCA have shown promise as HDAC inhibitors, suggesting potential roles in cancer therapy by altering gene expression profiles .

Antimicrobial Properties

Research indicates that THIQCA exhibits notable antibacterial activity against several pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae .

Neuroprotective Effects

THIQCA and its derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases:

  • Dopaminergic Neuron Protection : Some studies suggest that related compounds may protect dopaminergic neurons from oxidative stress and apoptosis, which is critical in conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

A series of analogs derived from THIQCA were synthesized to explore their biological activities further:

Compound NameStructural FeaturesBiological Activity
THIQCACarboxylic acid at position 3Inhibits CD13; potential neuroprotective effects
1-Methyl-THIQCASimilar structure without carboxylic acidDifferent biological profile; less polar
Hydroxy-THIQCAHydroxyl group at position 3Potential neuroactive properties

The SAR studies indicate that modifications to the THIQCA structure can significantly influence its biological activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of THIQCA derivatives on various cancer cell lines:

  • MCF-7 Cells : One study demonstrated that certain derivatives resulted in significant increases in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and potential cytotoxicity . The IC50 values for these compounds varied, with some exhibiting potent anticancer activity.

Summary of Findings

The biological activity of this compound encompasses a range of effects from antimicrobial to neuroprotective properties. Its interactions with key enzymes such as aminopeptidase N and HDACs highlight its potential therapeutic applications in oncology and neurology.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
1H^1H-NMRδ 2.46–2.51 (methyl), δ 4.61–4.71 (CH)
HRMS (ESI)[M+H]+ = 233.2631 (±0.002)
X-raySpace group P21_1, R-factor < 0.05

Q. Table 2. Comparative Bioactivity of Enantiomers

EnantiomerTargetIC50_{50} (nM)Assay TypeReference
(S)-formPD-L189 ± 12Cellular ELISA
(R)-formPD-L1420 ± 45SPR

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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